N-Dodecanoyl-DL-homoserine lactone (C12-HSL, CAS 18627-38-8) is a 12-carbon, fully saturated acyl-homoserine lactone (AHL) that functions as a critical quorum-sensing (QS) modulator and structural analog in microbiological and immunological research. Unlike the native Pseudomonas aeruginosa autoinducer (3-oxo-C12-HSL), C12-HSL lacks the reactive 3-oxo group on its acyl chain. This structural distinction renders it a highly stable, lipophilic molecule that acts as an antagonist for specific LuxR-type receptors and a potent immunomodulator in eukaryotic cells . For procurement, DL-C12-HSL is supplied as a racemic mixture, offering a cost-effective, chemically stable baseline for high-throughput screening, quorum-quenching enzyme characterization, and biofilm inhibition studies where the rapid degradation of 3-oxo-AHLs would confound assay reproducibility .
Substituting C12-HSL with the closely related 3-oxo-C12-HSL or shorter-chain AHLs fundamentally compromises experimental integrity. The 3-oxo-C12-HSL analog is highly susceptible to spontaneous basic hydrolysis and tautomerization into tetramic acid, yielding a half-life of merely ~3.8 hours in biological media at 37°C, which introduces unpredictable background noise in long-term assays[1]. Furthermore, receptor behavior is not interchangeable: while 3-oxo-C12-HSL acts as a potent agonist for LasR, C12-HSL functions as a competitive antagonist for receptors like CviR, locking them into conformations incapable of DNA binding [2]. Finally, substituting with shorter-chain AHLs (e.g., C4-HSL) drastically alters physical properties; C12-HSL is highly lipophilic (water solubility <0.1 mg/mL) and requires specific solvent handling (DMSO), whereas short-chain analogs are water-soluble and fail to replicate the membrane-partitioning effects necessary for eukaryotic immunomodulation studies .
C12-HSL lacks the beta-keto group found in 3-oxo-C12-HSL, making it immune to the specific tautomerization pathway that degrades 3-oxo-AHLs into tetramic acid derivatives [1]. In physiological cell media at 37°C, 3-oxo-C12-HSL exhibits a rapid degradation half-life of approximately 3.8 hours. In contrast, fully saturated acyl chains like C12-HSL remain structurally intact for significantly longer durations, avoiding the accumulation of degradation byproducts that can independently trigger cellular responses [2].
| Evidence Dimension | Degradation half-life in physiological media (37°C) |
| Target Compound Data | Highly stable, avoids tetramic acid tautomerization |
| Comparator Or Baseline | 3-oxo-C12-HSL (~3.8 hours half-life) |
| Quantified Difference | Elimination of rapid beta-keto-driven degradation |
| Conditions | Cell culture media at 37°C, pH ~7.4 |
Procuring C12-HSL ensures stable baseline concentrations in long-term cellular assays, eliminating the need for constant replenishment and preventing data corruption by degradation byproducts.
While native short-chain AHLs activate specific LuxR-type receptors, C12-HSL acts as a potent antagonist by binding the receptor but preventing the necessary conformational shift for DNA binding[1]. Against the CviR receptor, C12-HSL demonstrates an IC50 of 494 nM in the presence of 500 nM of the native agonist C6-HSL. In contrast, 3-oxo-C12-HSL acts as a strong agonist for other receptors like LasR (EC50 ~1.5–9 nM), highlighting the strict non-interchangeability of these analogs in receptor modulation [2].
| Evidence Dimension | Receptor modulation (CviR) |
| Target Compound Data | Antagonist (IC50 = 494 nM against C6-HSL) |
| Comparator Or Baseline | C6-HSL (Agonist, EC50 = 75 nM) |
| Quantified Difference | Complete shift from transcriptional activation to DNA-binding inhibition |
| Conditions | CviR-dependent GFP expression assay |
Buyers must select C12-HSL specifically when designing quorum-sensing inhibition screens, as it provides a validated, structurally homologous negative control or antagonist baseline.
The 12-carbon aliphatic chain renders C12-HSL highly lipophilic, with an aqueous solubility of less than 0.1 mg/mL . Stock solutions must be prepared in DMSO (up to 25 mg/mL) or chloroform. Crucially, primary supplier data explicitly warns against using ethanol or methanol as solvents, as these alcohols have been shown to slowly open the lactone ring of C12-HSL over time, destroying its biological activity . Shorter-chain AHLs do not face these extreme lipophilicity constraints.
| Evidence Dimension | Aqueous solubility and solvent compatibility |
| Target Compound Data | <0.1 mg/mL in water; requires DMSO/chloroform; degraded by ethanol/methanol |
| Comparator Or Baseline | Short-chain AHLs (e.g., C4-HSL) (Readily soluble in aqueous buffers) |
| Quantified Difference | >100-fold difference in aqueous solubility; strict prohibition of alcohol solvents for C12-HSL |
| Conditions | Stock solution preparation and long-term storage |
Procurement teams must ensure compatible solvents (DMSO) are sourced alongside C12-HSL, and laboratory protocols must be strictly adapted to prevent inadvertent lactone ring opening by common alcohol solvents.
Beyond bacterial communication, C12-HSL exhibits specific cross-kingdom signaling capabilities that shorter AHLs lack. In RAW 264.7 macrophages, C12-HSL actively induces NF-κB activation, leading to the upregulated expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-8 . Short-chain lactones (e.g., C4-HSL) fail to trigger this response, demonstrating that the 12-carbon lipophilic chain is an absolute structural requirement for partitioning into eukaryotic membranes and interacting with host cell targets [1].
| Evidence Dimension | NF-κB activation and cytokine (TNF-α, IL-1β) expression in macrophages |
| Target Compound Data | Strong inducer of NF-κB and cytokine release |
| Comparator Or Baseline | Short-chain AHLs (e.g., C4-HSL) (No induction) |
| Quantified Difference | Binary presence/absence of eukaryotic immunomodulatory activity |
| Conditions | RAW 264.7 macrophage cell culture |
For researchers studying host-pathogen interactions or cross-kingdom signaling, C12-HSL is a mandatory procurement item, as shorter-chain analogs are biologically inert in these eukaryotic models.
C12-HSL is procured as a stable, competitive inhibitor in LuxR-type receptor assays (e.g., CviR) to benchmark the efficacy of novel synthetic quorum-quenching compounds, relying on its ability to bind receptors without initiating DNA transcription [1].
Due to its resistance to spontaneous basic hydrolysis and tetramic acid tautomerization, C12-HSL serves as a chemically stable substrate for evaluating the specific kinetics (kcat/Km) of bacterial acylases and lactonases, avoiding the high background degradation noise associated with 3-oxo-AHLs .
Procured for eukaryotic cell culture studies to investigate how highly lipophilic bacterial signaling molecules partition into host membranes and modulate inflammatory pathways, specifically leveraging its unique ability to activate NF-κB in macrophages .